Protein Kinase C (19-36) Protein Kinase C (19-36)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14516553
InChI: InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)
SMILES:
Molecular Formula: C93H159N35O24
Molecular Weight: 2151.5 g/mol

Protein Kinase C (19-36)

CAS No.:

Cat. No.: VC14516553

Molecular Formula: C93H159N35O24

Molecular Weight: 2151.5 g/mol

* For research use only. Not for human or veterinary use.

Protein Kinase C (19-36) -

Specification

Molecular Formula C93H159N35O24
Molecular Weight 2151.5 g/mol
IUPAC Name 4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C93H159N35O24/c1-47(2)39-62(122-74(135)50(7)113-70(132)45-111-77(138)55(24-12-15-33-94)116-78(139)58(27-19-37-109-92(103)104)115-75(136)51(8)114-84(145)63(40-52-21-10-9-11-22-52)123-76(137)54(97)23-18-36-108-91(101)102)85(146)118-59(28-20-38-110-93(105)106)79(140)119-60(29-31-67(98)129)82(143)117-56(25-13-16-34-95)80(141)124-65(42-68(99)130)87(148)128-73(49(5)6)89(150)125-64(41-53-44-107-46-112-53)86(147)120-61(30-32-71(133)134)83(144)127-72(48(3)4)88(149)121-57(26-14-17-35-96)81(142)126-66(90(151)152)43-69(100)131/h9-11,21-22,44,46-51,54-66,72-73H,12-20,23-43,45,94-97H2,1-8H3,(H2,98,129)(H2,99,130)(H2,100,131)(H,107,112)(H,111,138)(H,113,132)(H,114,145)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,149)(H,122,135)(H,123,137)(H,124,141)(H,125,150)(H,126,142)(H,127,144)(H,128,148)(H,133,134)(H,151,152)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)
Standard InChI Key NHCJMYZDRROLEW-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N

Introduction

Chemical and Structural Properties of Protein Kinase C (19-36)

Molecular Composition and Physicochemical Characteristics

PKC 19-36 is a synthetic peptide with the chemical formula C93H159N35O24\text{C}_{93}\text{H}_{159}\text{N}_{35}\text{O}_{24} and a molecular weight of 2151.48 g/mol . Its pseudosubstrate sequence (residues 19–36) mimics the substrate-binding region of PKC but lacks a phosphorylatable residue, enabling it to act as a competitive inhibitor . The peptide is soluble in DMSO, with recommended stock solutions prepared at 10 mM and stored at -20°C for up to one month .

Table 1: Key Chemical Properties of PKC 19-36

PropertyValue
CAS Number113731-96-7
Molecular FormulaC93H159N35O24\text{C}_{93}\text{H}_{159}\text{N}_{35}\text{O}_{24}
Molecular Weight2151.48 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (short-term), -80°C (long-term)

Mechanism of Action: Inhibition of Protein Kinase C

Pseudosubstrate Inhibition and Selectivity

PKC 19-36 binds to the catalytic domain of PKC isozymes, preventing access to downstream substrates such as serine and threonine residues on target proteins . Unlike ATP-competitive inhibitors, this peptide specifically targets the substrate recognition site, offering selectivity for conventional PKC isoforms (α, βI, βII, γ) over novel or atypical variants . Studies using rabbit neutrophils demonstrated that PKC 19-36 reverses phorbol ester (TPA)-mediated suppression of calcium entry, confirming its role in modulating PKC-dependent signaling .

Impact on Enzymatic Activity

In vascular smooth muscle cells (VSMCs), PKC 19-36 reduces hyperglycemia-induced PKC activation by 70–80%, as evidenced by decreased phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS) . This inhibition correlates with normalized cell proliferation rates and restored natriuretic peptide receptor responsiveness under high-glucose conditions .

Research Findings: PKC 19-36 in Disease Models

Attenuation of Diabetic Vascular Complications

Yasunari et al. (1996) established that hyperglycemia (22.2 mmol/L glucose) induces VSMC hyperproliferation and hypertrophy by activating phospholipase D (PLD) and PKC . PKC 19-36 (1 μM) suppressed PKC activity by 85%, reversing glucose-mediated VSMC dysfunction and restoring natriuretic peptide receptor density to baseline levels . These effects were independent of PLD inhibition, highlighting PKC as the primary therapeutic target .

Table 2: Effects of PKC 19-36 on VSMC Parameters Under Hyperglycemia

ParameterHigh Glucose (22.2 mM)High Glucose + PKC 19-36 (1 μM)
Proliferation Rate220% of control105% of control
Hypertrophy Index1.8-fold increase1.1-fold increase
Natriuretic Receptor Activity40% of control95% of control

Modulation of Calcium Signaling in Neutrophils

In rabbit neutrophils, PKC 19-36 counteracts TPA-induced inhibition of platelet-activating factor (PAF)-stimulated calcium entry . Pretreatment with 1 μM PKC 19-36 restored cytosolic calcium ([Ca2+]i[\text{Ca}^{2+}]_i) levels by 90%, suggesting PKC’s role in regulating store-operated calcium entry (SOCE) . This finding has implications for inflammatory diseases where aberrant calcium signaling exacerbates neutrophil activation.

Experimental Applications and Protocols

In Vitro Assay and Dosage Recommendations

PKC 19-36 is typically used at 0.1–10 μM in cell culture models . For VSMC studies, a 1 μM concentration in serum-free medium for 24 hours effectively normalizes PKC activity without cytotoxicity . In calcium imaging experiments, neutrophils are preincubated with 1 μM PKC 19-36 for 30 minutes prior to PAF stimulation .

Limitations and Considerations

While PKC 19-36 exhibits high specificity, its efficacy varies across PKC isoforms. For instance, it inhibits PKCβ more potently (IC50 = 0.18 μM) than PKCδ (IC50 = 0.5 μM) . Researchers must also account for batch-to-batch variability in peptide purity, which can influence experimental reproducibility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator